N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a hydroxyamino group, and a benzamide group. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques. The presence of different functional groups can lead to a variety of bonding and electronic configurations .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure and functional groups. These properties can be analyzed using various techniques, including chromatography, spectrophotometry, and electrochemical analysis .Scientific Research Applications
Anticancer Research
Thiophene derivatives, which are part of the compound’s structure, have been studied for their anticancer properties . The compound could be used to synthesize new molecules that target specific pathways in cancer cells, potentially leading to the development of novel anticancer drugs.
Anti-inflammatory Activity
Compounds with thiophene rings have shown anti-inflammatory effects . This compound could be investigated for its efficacy in reducing inflammation, which is a common pathway in many diseases, including arthritis and cardiovascular diseases.
Antimicrobial Properties
The thiophene moiety is known to impart antimicrobial properties . This compound could be explored for its use in creating new antimicrobial agents that could help combat resistant strains of bacteria.
Organic Semiconductor Research
Thiophene-based molecules play a significant role in the advancement of organic semiconductors . This compound could be utilized in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . The compound could be applied in material science to prevent corrosion in metals, extending their lifespan and reliability.
Analytical Chemistry
N-hydroxy amino coumarin compounds, which share a functional group with our compound, have been used in the analysis of aldehydes . This compound could be synthesized into derivatization agents for aldehydes, improving the detection and analysis of these compounds in various materials.
Voltage-Gated Sodium Channel Blockade
Thiophene derivatives have been used as voltage-gated sodium channel blockers . This compound could be researched for its potential use in developing new anesthetics or treatments for conditions associated with dysfunctional sodium channels.
Food Quality Analysis
The compound’s potential to form derivatives that react with aldehydes can be extended to food quality analysis . It could be used to detect aldehydes that indicate food spoilage or fermentation, thus ensuring food safety and quality.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S2/c1-21-8-4-3-7(5-9(8)22-2)11(19)14-12-15-16-13(24-12)23-6-10(18)17-20/h3-5,20H,6H2,1-2H3,(H,17,18)(H,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSOCUKPCAPAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide |
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